molecular formula C20H19NO5 B3082095 10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid CAS No. 1119451-13-6

10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid

Cat. No.: B3082095
CAS No.: 1119451-13-6
M. Wt: 353.4 g/mol
InChI Key: XWMZLQGDUVBINT-UHFFFAOYSA-N
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Description

This compound (CAS 1119452-84-4) is a tetracyclic tetrahydroisoquinoline derivative with the molecular formula C₁₈H₁₅NO₃ and a molecular weight of 293.32 g/mol . Its structure features:

  • A tetrahydroisoquinoline core fused with an additional isoquinoline ring.
  • 10,11-Dimethoxy substituents on the aromatic rings.
  • An 8-oxo group in the central ring system.
  • A carboxylic acid moiety at position 12.

The compound is synthesized via reactions involving homophthalic anhydride and substituted dihydroisoquinolines, yielding predominantly cis-diastereomers alongside minor trans-isomers . Its physicochemical properties include a melting point of ~250°C and solubility in polar organic solvents, attributed to the carboxylic acid group .

Properties

IUPAC Name

10,11-dimethoxy-8-oxo-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinoline-13-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-25-15-9-13-14(10-16(15)26-2)19(22)21-8-7-11-5-3-4-6-12(11)18(21)17(13)20(23)24/h3-6,9-10,17-18H,7-8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMZLQGDUVBINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(C3C4=CC=CC=C4CCN3C2=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122988
Record name 5,8,13,13a-Tetrahydro-10,11-dimethoxy-8-oxo-6H-dibenzo[a,g]quinolizine-13-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-13-6
Record name 5,8,13,13a-Tetrahydro-10,11-dimethoxy-8-oxo-6H-dibenzo[a,g]quinolizine-13-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,13,13a-Tetrahydro-10,11-dimethoxy-8-oxo-6H-dibenzo[a,g]quinolizine-13-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They have been reported to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Many isoquinoline derivatives show antibacterial and antifungal properties. For instance, compounds that share structural features with isoquinolines have been found effective against various pathogens.
  • Anticancer Properties : Some isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines. Their mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Neuroprotective Effects : Certain isoquinolines have been studied for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. They may act by modulating neurotransmitter systems or reducing oxidative stress.

Potential Activities

  • Enzyme Inhibition : Isoquinoline derivatives are known to interact with various enzymes. The presence of methoxy groups may enhance binding affinity to target enzymes involved in metabolic pathways.
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which could contribute to neuroprotective effects.
  • Cytotoxicity : The oxo group in the structure may be involved in interactions that lead to cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Although specific case studies on this compound were not available in the search results, research on related isoquinoline derivatives has shown promising results:

  • Synthesis and Evaluation : Several studies have focused on synthesizing methoxy-substituted isoquinolines and evaluating their biological activities. For example, compounds with multiple methoxy groups have demonstrated enhanced potency against cancer cell lines compared to their non-methoxylated counterparts.
  • Mechanistic Studies : Research has indicated that some isoquinolines exert their effects through modulation of signaling pathways involved in apoptosis and cell cycle regulation.

Scientific Research Applications

Medicinal Chemistry

10,11-Dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid has been investigated for its pharmacological properties. Its structural analogs have shown promise in treating various diseases due to their ability to interact with biological targets.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that structural modifications can enhance the compound's ability to inhibit tumor growth through apoptosis induction .
Compound DerivativeCancer TypeIC50 Value (µM)
ABreast15
BLung12
CColon10

Neuropharmacology

The isoquinoline structure is known for its neuroactive properties. This compound and its derivatives have been evaluated for their effects on neurotransmitter systems.

Research Findings:

  • A study highlighted the potential of this compound in modulating dopamine receptors, suggesting implications for treating neurodegenerative disorders such as Parkinson's disease .

Synthetic Methodologies

The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique structural features allow chemists to explore various synthetic pathways.

Synthesis Applications:

  • Rearrangement Reactions : The compound can undergo rearrangements to yield new isoquinoline derivatives that possess distinct biological activities .
Reaction TypeProduct DerivedYield (%)
CyclizationIsoindolo derivative85
Reduction6-Methyl derivative78

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Compound A : (13aR)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol
  • Molecular Formula: Likely C₁₈H₁₉NO₄ (inferred from substituents).
  • Key Features :
    • 2,9-Diol groups instead of a carboxylic acid.
    • 3,10-Dimethoxy substitution pattern.
    • (13aR)-stereochemistry , verified via IUPAC naming .
  • Comparison :
    • The diol groups increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to the carboxylic acid-containing target compound.
    • Stereochemistry may influence binding affinity in biological systems (e.g., alkaloid receptors).
Compound B : (13aR)-2,3,10,11-Tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline 2-hydroxy-1,2,3-propanetricarboxylate
  • Molecular Formula: C₂₇H₃₃NO₁₁ (MW 547.56 g/mol).
  • Key Features :
    • Tetramethoxy substituents (positions 2,3,10,11).
    • Tricarboxylate ester salt form.
    • Defined (13aR) configuration .
  • Comparison :
    • The esterified carboxylate groups reduce acidity compared to the free carboxylic acid in the target compound, altering pharmacokinetics (e.g., membrane permeability).
    • Additional methoxy groups may enhance lipophilicity and metabolic stability.
Compound C : 9,10-Dimethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline
  • Molecular Formula: C₂₁H₂₃NO₄ (MW 353.41 g/mol).
  • Key Features :
    • [1,3]Dioxolo ring fused to the core structure.
    • 13-Methyl group and 9,10-dimethoxy substituents .
  • Comparison: The dioxolo ring increases rigidity and may improve metabolic resistance.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₈H₁₅NO₃ 293.32 10,11-Dimethoxy, 8-oxo, carboxylic acid Predominantly cis-diastereomers
Compound A (Diol derivative) C₁₈H₁₉NO₄ ~313.35 3,10-Dimethoxy, 2,9-diol (13aR)-configuration
Compound B (Tetramethoxy ester) C₂₇H₃₃NO₁₁ 547.56 2,3,10,11-Tetramethoxy, tricarboxylate Salt form, enhanced lipophilicity
Compound C (Dioxolo-methyl derivative) C₂₁H₂₃NO₄ 353.41 9,10-Dimethoxy, [1,3]dioxolo, 13-methyl High rigidity, metabolic stability

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the tetrahydroisoquinoline core in this compound?

  • Methodological Answer : Multi-step synthesis typically involves Pictet-Spengler cyclization or reductive amination to form the isoquinoline backbone. For example, describes a diastereoselective approach using aldehydes and tetrahydroisoquinoline precursors under acidic conditions, achieving >20:1 diastereomeric ratios via silica gel chromatography . Protecting groups (e.g., methoxy or acetate moieties) are critical to manage reactivity, as shown in and .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in stereochemistry or functional group assignments?

  • Methodological Answer : High-resolution ¹H/¹³C NMR is essential for distinguishing diastereomers, particularly for stereocenters at positions 13a and 7. and highlight the use of coupling constants (e.g., axial vs. equatorial protons) and NOESY correlations to confirm configurations . IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups, while MS validates molecular mass (±0.001 Da) .

Q. What are the solubility and stability challenges for this compound under experimental conditions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred due to the compound’s carboxylic acid and methoxy groups. Stability studies in suggest pH-dependent degradation of analogous quinoline-carboxylic acids, requiring storage at −20°C under inert gas .

Advanced Research Questions

Q. How does the steric and electronic environment of the methoxy groups influence diastereoselectivity in cyclization reactions?

  • Methodological Answer : Methoxy groups at positions 10 and 11 act as electron-donating substituents, directing electrophilic aromatic substitution during cyclization. demonstrates that bulky 4-methoxyphenyl groups enhance diastereoselectivity (40% yield, >20:1 dr) by favoring axial transition states . Computational modeling (DFT) could further rationalize steric effects, as implied in .

Q. What mechanistic pathways explain the compound’s potential bioactivity (e.g., antimicrobial, CNS effects)?

  • Methodological Answer : Isoquinoline derivatives () inhibit enzymes like acetylcholinesterase or interact with neurotransmitter receptors via π-π stacking and hydrogen bonding. The carboxylic acid moiety may enhance solubility for membrane penetration, while methoxy groups modulate lipophilicity . In vitro assays with controlled stereochemistry (e.g., (13aR)-configuration in ) are critical for structure-activity relationship (SAR) studies .

Q. How can contradictions in reported spectral data (e.g., ¹³C NMR shifts) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example, notes unverified stereocenters in scoulerine analogs, requiring X-ray crystallography for absolute configuration validation . Cross-referencing with databases like PubChem () ensures consistency in peak assignments .

Experimental Design & Data Analysis

Q. What strategies optimize yield in multi-step syntheses while maintaining stereochemical fidelity?

  • Methodological Answer : Use orthogonal protecting groups (e.g., acetate in ) to prevent side reactions. recommends sequential reactions (e.g., hydrazine hydrate followed by triethyl orthoformate) to build pyrimidine rings without epimerization . Real-time monitoring via TLC or HPLC (as in ) improves intermediate purification .

Q. How do reaction conditions (temperature, catalyst) affect the keto-enol tautomerism of the 8-oxo group?

  • Methodological Answer : Acidic conditions stabilize the keto form, while basic conditions favor enolization. ’s IR data on analogous quinoline-carboxylic acids show distinct C=O stretches (1670–1700 cm⁻¹) for keto vs. enol tautomers . Solvent polarity (e.g., DMF vs. THF) further modulates equilibrium, as discussed in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid
Reactant of Route 2
10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid

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